4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-10(9-4-5-14-11(13)16-9)18-12(15-8)17-6-2-3-7-17/h2-7H,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYGEMPWNXKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Pyrrole ring formation: The thiazole intermediate can then be reacted with a pyrrole derivative through a cyclization reaction.
Pyrimidine ring formation: Finally, the resulting intermediate is subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against both bacterial and fungal strains. The structure–activity relationship studies suggest that modifications to the thiazole or pyrimidine rings can enhance antimicrobial potency .
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of specific protein kinases, which are critical in various signaling pathways related to cancer progression. This makes it a candidate for further development in targeted cancer therapies .
Case Studies
Several case studies highlight the efficacy of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in different applications:
Mechanism of Action
The mechanism of action of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The pyrrole group in the target compound (vs.
- Molecular Weight : Analogous compounds range from 255.30–282.40 g/mol , with bulkier substituents (e.g., 4-methylphenyl) increasing molecular weight .
- Crystallography: Derivatives like 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine exhibit triclinic crystal systems (space group P1), suggesting stable packing arrangements .
Key Observations:
- Yields vary significantly (16–82%), with thieno-pyrimidine hybrids showing higher efficiency due to optimized reaction conditions .
Biological Activity
The compound 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS Number: 499796-10-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cell lines, as well as its pharmacological properties.
Chemical Structure
The chemical structure of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is characterized by a pyrimidine ring substituted with a thiazole and pyrrole moiety. The molecular formula is , with a molecular weight of 253.32 g/mol. The compound exhibits a melting point range of 186 - 188 °C, indicating its solid-state properties under standard conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine against various bacterial strains, particularly those classified under the ESKAPE pathogens. The ESKAPE group includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species, which are known for their resistance to conventional antibiotics.
In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, it was found to have minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .
Anticancer Activity
The anticancer properties of the compound have also been investigated, particularly against various human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer). In these studies, the compound showed promising results with IC50 values indicating effective cytotoxicity. For example, it demonstrated an IC50 value of approximately 0.34 μM against MCF-7 cells . Mechanistic studies revealed that the compound induces apoptosis and arrests cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds. Variations in the thiazole and pyrrole substituents significantly influence the antimicrobial and anticancer potency of the compound. For example:
| Substituent | Biological Activity | MIC/IC50 Values |
|---|---|---|
| No substitution | Low activity | Not applicable |
| Methyl group | Increased activity | MIC: 3.12 μg/mL |
| Additional nitrogen heterocycles | Enhanced potency | IC50: 0.34 μM (MCF7) |
This table illustrates how specific structural modifications can enhance biological efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of various derivatives of pyrimidines including our compound against drug-resistant strains. The results indicated that derivatives with a similar scaffold exhibited enhanced activity against resistant strains compared to traditional antibiotics . The findings underscore the potential for developing new therapeutic agents based on this scaffold.
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action in cancer cells treated with 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine. It was found that the compound disrupts tubulin polymerization, similar to colchicine, leading to cell cycle arrest and apoptosis in treated cells . This mechanism presents a viable pathway for further drug development targeting microtubule dynamics in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a pyrimidine-thiazole hybrid structure is typically prepared by reacting substituted pyrazole-thiazole intermediates with pyrimidine precursors. Key steps include:
- Use of phosphorous oxychloride as a cyclizing agent at elevated temperatures (e.g., 120°C) to form the thiazole ring .
- Coupling of 1H-pyrrole derivatives with 4-methyl-2-aminothiazole intermediates under reflux conditions in ethanol or acetonitrile .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound. Optimal yields (>70%) require strict control of stoichiometry, solvent choice, and reaction time .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Comprehensive characterization involves:
- IR spectroscopy : Identification of N-H stretches (~3300 cm⁻¹ for amine groups) and C=N/C-S vibrations (~1600 cm⁻¹) in the thiazole ring .
- NMR spectroscopy :
- ¹H NMR: Signals for pyrrole protons (δ 6.5–7.2 ppm), thiazole methyl groups (δ 2.3–2.5 ppm), and pyrimidine protons (δ 8.1–8.5 ppm) .
- ¹³C NMR: Peaks for thiazole C-4 (δ 150–155 ppm) and pyrimidine C-2 (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 314.41) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer : Initial screening should focus on:
- Antiproliferative activity : MTT assays using human cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
- Enzyme inhibition : Fluorometric assays for kinases or tubulin polymerization inhibition, using paclitaxel as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrrole and thiazole moieties in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the pyrrole ring with other heterocycles (e.g., imidazole or furan) and modify thiazole substituents (e.g., methyl to ethyl) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, pyrrole’s electron-rich nature enhances π-π stacking with kinase active sites .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or tubulin .
Q. What strategies are effective in resolving discrepancies in reported biological activities across different studies?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Statistically evaluate data from multiple studies using tools like Prism to identify outliers or confounding variables (e.g., solvent effects) .
Q. What methodologies are employed to investigate the compound's mechanism of action at the molecular level?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways (e.g., apoptosis or cell cycle arrest) .
- X-ray crystallography : Co-crystallize the compound with tubulin or kinases to resolve binding modes at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
